molecular formula C18H14F3N B296571 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B296571
M. Wt: 301.3 g/mol
InChI Key: YXWOYHFELACIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as DFPHCQ, is a novel cyclopentaquinoline derivative that has been gaining attention in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has potential applications in a variety of scientific research areas, including medicinal chemistry, drug discovery, and neuroscience. Studies have shown that 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has the ability to modulate the activity of certain ion channels, which are involved in a variety of physiological processes. This makes 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline a potentially useful tool for studying the function of these ion channels in the laboratory. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have potential therapeutic properties, making it a potential candidate for drug development.

Mechanism of Action

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to modulate the activity of certain ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the perception of pain and temperature, as well as other physiological processes. 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to bind to the TRPV1 channel and modulate its activity, leading to changes in the perception of pain and temperature.
Biochemical and Physiological Effects:
6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a variety of biochemical and physiological effects. Studies have shown that 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can modulate the activity of the TRPV1 channel, leading to changes in pain perception and temperature regulation. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several advantages for use in laboratory experiments. Its ability to modulate the activity of ion channels makes it a potentially useful tool for studying the function of these channels in the laboratory. Additionally, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have potential therapeutic properties, making it a potential candidate for drug development. However, there are also limitations to the use of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in laboratory experiments. Its complex synthesis method and potential toxicity make it a challenging compound to work with.

Future Directions

There are several potential future directions for research on 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline as a potential therapeutic agent for the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its effects on ion channels. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

Synthesis Methods

The synthesis of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a multi-step process that involves the reaction of various chemical compounds. The first step involves the condensation of 2,4-difluorobenzaldehyde with cyclopentanone in the presence of a catalyst to form a cyclopenta[c]quinoline intermediate. This intermediate is then reacted with 3-fluoroaniline to form the final product, 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The synthesis of 6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex process that requires careful attention to detail and precise chemical reactions.

properties

Molecular Formula

C18H14F3N

Molecular Weight

301.3 g/mol

IUPAC Name

6,8-difluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H14F3N/c19-11-4-1-3-10(7-11)17-14-6-2-5-13(14)15-8-12(20)9-16(21)18(15)22-17/h1-5,7-9,13-14,17,22H,6H2

InChI Key

YXWOYHFELACIKY-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C(C=C(C=C23)F)F)C4=CC(=CC=C4)F

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.